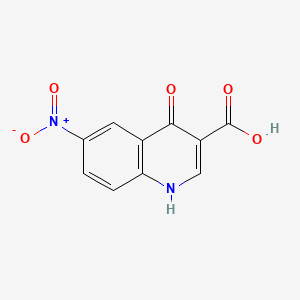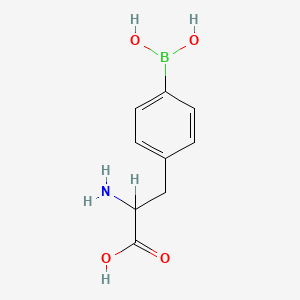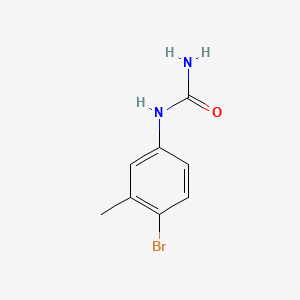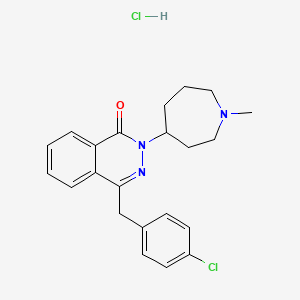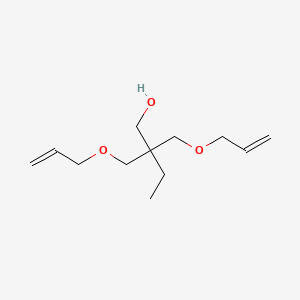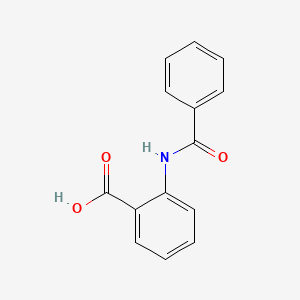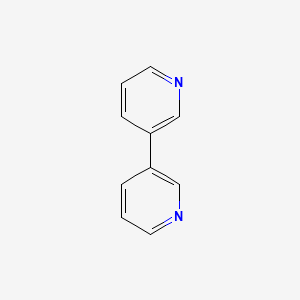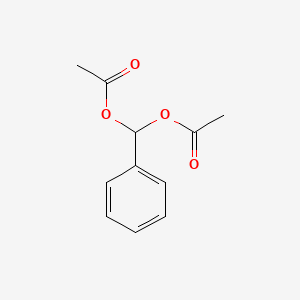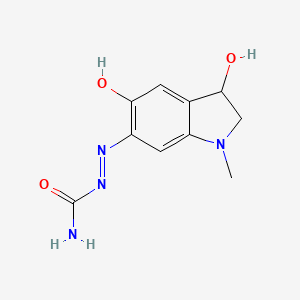
(3,5-Dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea, also known as 3,5-DHM-2,3-DHIU, is an organo-metallic compound that has been used in a variety of scientific applications. It is a versatile compound that can be used as a catalyst, a reagent, and a ligand. It has been studied for its potential to be used as a drug, an antioxidant, and a therapeutic agent. This compound has been studied for its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Antioxidant Properties
- A study by Manfredini et al. (2000) explored molecular combinations of antioxidants, focusing on their radical scavenging activities. The research demonstrated the potential of these combinations in inhibiting malondialdehyde production, indicating a significant antioxidant effect (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
Enzyme Inhibition and Biological Activity
- Research by Luo et al. (2008) on triazolinone derivatives revealed the importance of enzyme inhibition, particularly targeting protoporphyrinogen oxidase, which is crucial for herbicidal activities. This study provides insights into the development of compounds for agricultural applications (Luo, Jiang, Wang, Chen, & Yang, 2008).
Potential Therapeutic Applications
- A study by Kim et al. (2008) investigated the pharmacokinetics of a novel compound, focusing on its potential as an anti-fibrotic drug. This research highlights the therapeutic implications of such compounds in treating fibrosis and related conditions (Kim, Kim, Lee, Chang, Lee, Kim, & Sheen, 2008).
- Glomb and Lang (2001) isolated and characterized glyoxal-arginine modifications, providing valuable insights into potential therapeutic applications of these modifications in various medical conditions (Glomb & Lang, 2001).
Chemical Synthesis and Modification
- Novikov et al. (2005) conducted a synthesis of novel derivatives of 6-methyluracil and related compounds, highlighting the chemical versatility and potential applications of these derivatives in various scientific fields (Novikov, Ozerov, & Sim, 2005).
Miscellaneous Applications
- The research by Kausar et al. (2013) on heteroaromatic poly(thiourea-imide-ester)s illustrates the diverse applications of these compounds in materials science, particularly in the development of high-performance polymers (Kausar, Zulfiqar, & Sarwar, 2013).
Propriétés
IUPAC Name |
(3,5-dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-8(15)6(3-7(5)14)12-13-10(11)17/h2-3,9,15-16H,4H2,1H3,(H2,11,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPQKUXROCKTSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)N=NC(=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea | |
CAS RN |
30552-37-5 |
Source


|
| Record name | (1,2,3,5(Or 1,2,3,6)-tetrahydro-3-hydroxy-1-methyl-5(or 6)-oxo-6H(or 5H)-indol-6(or 5)-al) semicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030552375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,2,3,5(or 1,2,3,6)-tetrahydro-3-hydroxy-1-methyl-5(or 6)-oxo-6H(or 5H)-indol-6(or 5)-al] semicarbazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



